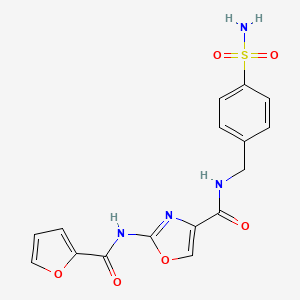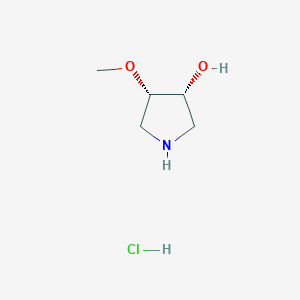
4-chloro-N-(2-methoxy-1-methylethyl)-3-nitrobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-N-(2-methoxy-1-methylethyl)-3-nitrobenzenesulfonamide (CNMBS) is a novel organosulfonamide compound that has been studied for its potential applications in scientific research. It has been synthesized in the laboratory and has been studied for its potential biochemical and physiological effects.
Applications De Recherche Scientifique
Environmental Behavior and Fate
Occurrence, Fate, and Behavior in Aquatic Environments Research on parabens, which share some structural similarities with nitrobenzenesulfonamides, highlights the concern for environmental contaminants. These compounds, due to their widespread use and continuous discharge into aquatic systems, are ubiquitous in surface water and sediments. They are capable of undergoing reactions with free chlorine, leading to the formation of chlorinated by-products, which are more stable and persistent than their parent compounds. Such findings suggest the need for further studies to understand the environmental impact of similar compounds, including nitrobenzenesulfonamides (Haman, Dauchy, Rosin, & Munoz, 2015).
Synthetic Utility and Biological Activity
Synthesis of Cyclic Compounds The synthesis and characterization of novel cyclic compounds containing aminobenzenesulfonamide have been explored, demonstrating the versatility of sulfonamide derivatives in organic syntheses and pharmaceutical applications. This research indicates the potential of 4-chloro-N-(2-methoxy-1-methylethyl)-3-nitrobenzenesulfonamide for the development of functional molecules and pharmaceuticals, underlining the importance of such derivatives in medicinal chemistry (Kaneda, 2020).
Propriétés
IUPAC Name |
4-chloro-N-(1-methoxypropan-2-yl)-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O5S/c1-7(6-18-2)12-19(16,17)8-3-4-9(11)10(5-8)13(14)15/h3-5,7,12H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGIDJQYRGNVMQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NS(=O)(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(2-methoxy-1-methylethyl)-3-nitrobenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]-2,5-dimethylbenzenesulfonamide](/img/structure/B2922801.png)
![N,N-diethyl-4-(2-(4-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide](/img/structure/B2922802.png)

![2-(benzylthio)-3-(3-methoxypropyl)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2922806.png)
![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2-naphthamide](/img/structure/B2922807.png)

![N-(4-chlorophenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2922810.png)




